TD-0212

Übersicht

Beschreibung

TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has shown potential in reducing blood pressure in models of renin-dependent and independent hypertension .

Vorbereitungsmethoden

The synthesis of TD-0212 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods typically involve the use of organic solvents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .

Analyse Chemischer Reaktionen

TD-0212 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

TD-0212 has shown promise in managing both renin-dependent and renin-independent hypertension. In preclinical studies, it produced blood pressure reductions comparable to those achieved with omapatrilat (a known dual inhibitor) without the associated risk of angioedema, which is often a concern with traditional angiotensin-converting enzyme inhibitors .

Heart Failure Treatment

The compound's dual inhibition mechanism makes it particularly relevant in treating heart failure with reduced ejection fraction (HFrEF). Research indicates that this compound may improve outcomes for patients with HFrEF, especially those with concurrent chronic kidney disease .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other established therapies:

Preclinical Studies

In various animal models, this compound demonstrated:

- Significant reductions in mean arterial pressure (MAP) when administered orally.

- A favorable safety profile with no increase in tracheal plasma extravasation at therapeutic doses, indicating a lower risk for angioedema compared to omapatrilat .

Clinical Insights

Recent clinical data suggest that this compound may enhance quality of life for patients suffering from heart failure by improving hemodynamics without exacerbating renal function—a common complication in this patient population .

Wirkmechanismus

TD-0212 exerts its effects by antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin. This dual action helps in reducing blood pressure by blocking the effects of angiotensin II and preventing the breakdown of natriuretic peptides. The molecular targets and pathways involved include the renin-angiotensin system and the natriuretic peptide system .

Vergleich Mit ähnlichen Verbindungen

TD-0212 is unique due to its dual inhibition mechanism. Similar compounds include:

Losartan: An angiotensin II type 1 receptor antagonist.

Thiorphan: A neprilysin inhibitor.

Omapatrilat: A dual angiotensin-converting enzyme and neprilysin inhibitor.

Compared to these compounds, this compound offers a potentially lower risk of angioedema and improved efficacy in blood pressure reduction .

Biologische Aktivität

TD-0212, also known as compound 35, is a novel pharmacological agent developed for its dual inhibitory effects on the angiotensin II type 1 receptor (AT1) and neprilysin (NEP). This compound has garnered attention due to its potential to improve cardiovascular outcomes while minimizing the risk of angioedema, a common side effect associated with traditional ACE inhibitors.

This compound functions as a dual inhibitor, targeting both the AT1 receptor and NEP. The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. NEP is involved in the degradation of natriuretic peptides, which are important for cardiovascular homeostasis. By inhibiting these two targets, this compound aims to enhance vasodilation and reduce blood pressure while promoting diuresis.

Potency and Selectivity

Research has demonstrated that this compound exhibits high potency against both targets. The compound shows a significant selectivity for NEP over other enzymes such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE), with a selectivity ratio of 120-fold at concentrations of 10 μM . This selectivity is crucial in reducing side effects typically associated with broader-spectrum inhibitors.

Pharmacodynamics

In pharmacodynamic studies, this compound was evaluated using a rat model to assess its ability to antagonize angiotensin II-induced pressor responses while simultaneously enhancing the effects of atrial natriuretic peptide (ANP). The results indicated that this compound effectively modulated these pathways, leading to improved urinary cyclic guanosine monophosphate (cGMP) levels, which is indicative of enhanced natriuretic activity .

Clinical Implications

A study explored the clinical implications of this compound in patients with heart failure and hypertension. The findings suggested that patients treated with this compound experienced significant reductions in systolic blood pressure compared to those receiving standard therapy. Additionally, there was a notable decrease in hospitalizations due to heart failure exacerbations, highlighting the compound's potential therapeutic benefits .

Comparative Analysis

To better understand the efficacy of this compound compared to other treatments, the following table summarizes key data from various studies:

| Compound | Targeted Receptors | IC50 (nM) | Selectivity Ratio (NEP/ACE) | Clinical Outcomes |

|---|---|---|---|---|

| This compound | AT1/NEP | 35 | 120 | Reduced BP; fewer hospitalizations |

| Omapatrilat | AT1/NEP | 50 | 30 | Similar BP reduction; higher angioedema risk |

| LCZ696 (Entresto) | AT1/NEP | 40 | 50 | Effective but associated with angioedema |

Eigenschaften

IUPAC Name |

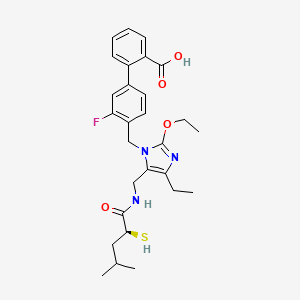

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZYWSFNCKCDR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.